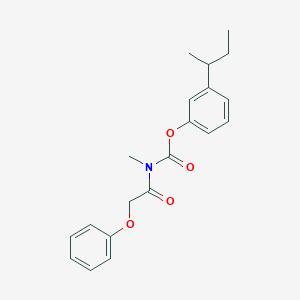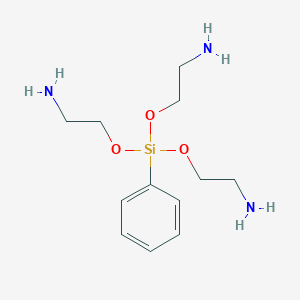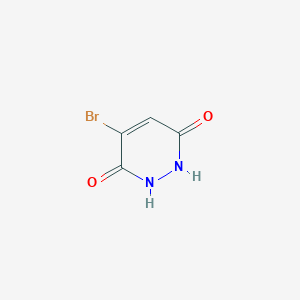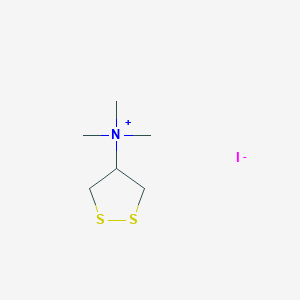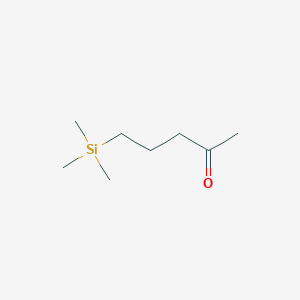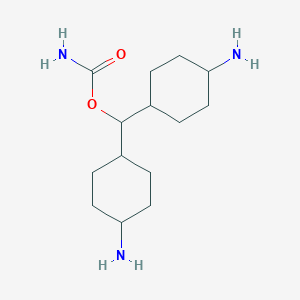
Bakkenolide B
Overview
Description
Bakkenolide B is a compound isolated from the leaves of Petasites japonicus . It has been found to have anti-allergic and anti-inflammatory effects .
Synthesis Analysis
Bakkenolide B is one of the major components of Petasites japonicus . It has been isolated using column chromatography . The exact synthesis process is not detailed in the available literature.Molecular Structure Analysis
The molecular formula of Bakkenolide B is C22H30O6 . Further details about its molecular structure are not provided in the available literature.Chemical Reactions Analysis
Bakkenolide B has been found to inhibit interleukin-2 production in a human T cell line . It exhibits growth-restoring activity against certain yeast strains and induces Li+ sensitivity of wild-type yeast cells, suggesting that it inhibits the calcineurin pathway .Physical And Chemical Properties Analysis
Bakkenolide B is a powder with a molecular weight of 390.47 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Inhibition of Interleukin-2 Production
Bakkenolide B has been identified as an inhibitor of interleukin-2 production in human T cells. This is significant because interleukin-2 plays a crucial role in the immune response, and its inhibition can be beneficial in conditions where the immune system is overactive, such as autoimmune diseases .
Anti-inflammatory Properties
Research has shown that Bakkenolide B possesses anti-inflammatory properties. This makes it a potential candidate for the treatment of chronic inflammatory diseases, including arthritis and asthma .
Anti-allergic Effects
Due to its anti-inflammatory nature, Bakkenolide B also exhibits anti-allergic effects. This could be particularly useful in the development of treatments for allergic reactions that are mediated by inflammation .
Neuroinflammatory Response Modulation
Bakkenolide B has been studied for its effects on neuroinflammatory responses, particularly in microglia. This research suggests potential applications in neurodegenerative diseases where inflammation is a contributing factor .
Calcium Signaling Inhibition
Calcium signaling is implicated in various diseases such as allergies, diabetes, and cancer. Bakkenolide B has been found to inhibit calcium signaling, which could lead to new therapeutic approaches for these conditions .
Bacterial Neuraminidase Inhibition
Bakkenolide B has been isolated for its ability to inhibit bacterial neuraminidase. This enzyme is involved in the pathogenesis of bacterial infections, and inhibitors can be used to treat diseases caused by bacteria .
Mechanism of Action
Target of Action
Bakkenolide B, a bioactive compound isolated from Petasites japonicus , primarily targets bacterial neuraminidase (NA) and interleukin-2 production in human T cells . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a key target for antiviral drugs . Interleukin-2 is a cytokine signaling molecule in the immune system and plays a role in the regulation of white blood cells .
Mode of Action
Bakkenolide B interacts with its targets, leading to significant changes in their activity. It inhibits bacterial neuraminidase and interleukin-2 production in human T cells .
Biochemical Pathways
Bakkenolide B affects several biochemical pathways. It inhibits the calcineurin pathway , as suggested by its growth-restoring activity against the YNS17 strain and induced Li+ sensitivity of wild-type yeast cells . It also upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathways , leading to the upregulation of downstream factors such as NADPH dehydrogenase quinone-1 (NQO-1) and heme oxygenase-1 (HO-1) .
Result of Action
The molecular and cellular effects of Bakkenolide B’s action are significant. It reduces the production of interleukin (IL)-1β, IL-6, IL-12, and tumor necrosis factor (TNF)-α in microglial cells . This effect is associated with reduced production of reactive oxygen species . Furthermore, Bakkenolide B exhibits significant anti-inflammatory and anti-allergic bioactivities .
Action Environment
It’s worth noting that bakkenolide b is isolated from petasites japonicus , suggesting that the plant’s growth environment could potentially influence the compound’s properties
Future Directions
Bakkenolide B has shown potential as an inhibitor of interleukin-2 production in human T cells . It also exhibits significant anti-inflammatory and anti-allergic bioactivities . These findings suggest that Bakkenolide B could be further developed as a therapeutic agent for suppressing abnormal neuroinflammation in neurodegenerative diseases .
properties
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-7-12(2)19(24)28-16-9-8-13(3)21(6)11-22(14(4)10-26-20(22)25)18(17(16)21)27-15(5)23/h7,13,16-18H,4,8-11H2,1-3,5-6H3/b12-7-/t13-,16-,17+,18+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAGQVZSHJYDED-RRIKAWJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@@H]([C@@]2([C@H]1[C@H]([C@@]3(C2)C(=C)COC3=O)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316224 | |
| Record name | (-)-Bakkenolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bakkenolide B | |
CAS RN |
18455-98-6 | |
| Record name | (-)-Bakkenolide B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18455-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Bakkenolide B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



